8-((4-Methoxy-3-methylphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
Properties
IUPAC Name |
8-(4-methoxy-3-methylphenyl)sulfonyl-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S/c1-11-10-12(4-5-13(11)24-3)25(22,23)19-8-6-16(7-9-19)14(20)18(2)15(21)17-16/h4-5,10H,6-9H2,1-3H3,(H,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGCNLOJQCKSJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-((4-Methoxy-3-methylphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a member of the triazaspirodecane class, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings, including detailed case studies and relevant data tables.
The molecular formula of the compound is with a molecular weight of 367.4 g/mol . The structure includes a sulfonyl group attached to a methoxy-substituted aromatic ring and a triazaspirodecane core.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 367.4 g/mol |
| CAS Number | 942006-68-0 |
1. Inhibition of Mitochondrial Permeability Transition Pore (mPTP)
Recent studies have highlighted the compound's ability to inhibit the mitochondrial permeability transition pore (mPTP), which plays a critical role in cell death during myocardial infarction (MI). In vitro experiments demonstrated that compounds based on the triazaspirodecane scaffold, including this compound, showed significant mPTP inhibitory activity. This activity was associated with decreased apoptotic rates in myocardial cells and improved cardiac function during reperfusion therapy .
2. Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the sulfonyl and methoxy groups significantly affect the biological activity of these compounds. The presence of the methoxy group enhances lipophilicity, potentially improving cellular uptake and bioavailability .
3. Antitumor Activity
In addition to cardioprotective effects, there is emerging evidence suggesting that similar compounds exhibit antitumor properties. A study involving various substituted triazaspirodecane derivatives indicated that certain modifications could lead to enhanced anticancer activity against various cell lines .
4. Anticonvulsant Activity
Compounds related to the triazaspirodecane framework have also been investigated for anticonvulsant properties. Research indicates that some derivatives exhibit promising results in reducing seizure activity in animal models .
Case Study 1: Myocardial Infarction Model
In a controlled study using rat models of myocardial infarction, administration of the compound during reperfusion significantly reduced myocardial injury markers and improved overall cardiac function compared to control groups. The study noted a preservation of mitochondrial ATP levels and a reduction in cell apoptosis rates, indicating protective effects against ischemic damage .
Case Study 2: Antitumor Screening
A series of derivatives were screened for their antitumor activity against human cancer cell lines such as Mia PaCa-2 and PANC-1. Among these, certain modifications led to compounds exhibiting IC50 values significantly lower than standard chemotherapeutics, suggesting their potential as lead candidates for further development in cancer therapy .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 8-((4-Methoxy-3-methylphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, and what parameters critically influence yield?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including sulfonylation of a spirocyclic triazaspiro precursor and subsequent functionalization. Key steps include:
- Sulfonylation : Reaction of the spirocyclic amine intermediate with 4-methoxy-3-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Cyclization : Intramolecular cyclization to form the triazaspiro framework, often requiring temperature control (e.g., reflux in acetonitrile) .
- Critical Parameters : Solvent polarity (e.g., dichloromethane vs. DMF), reaction time (16–24 hours for sulfonylation), and stoichiometric ratios (e.g., 1.1 equivalents of sulfonyl chloride) .
- Data Contradictions : Conflicting reports on optimal catalysts (e.g., AlCl₃ vs. DMAP) suggest iterative optimization via TLC monitoring is essential .
Q. Which spectroscopic and crystallographic techniques are most reliable for structural characterization?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., sulfonyl group at C8, methyl at C3) .
- XRD : Single-crystal X-ray diffraction resolves spirocyclic conformation and torsion angles (e.g., N–S–O bond angles ~109.5°) .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., calculated [M+H]⁺ = 413.49 vs. observed 413.52) .
- Data Table :
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR | δ 2.35 (s, 3H, CH₃), δ 3.85 (s, 3H, OCH₃) | |
| XRD | Spirocyclic angle: 89.7° between triazine and decane rings |
Q. How is the compound’s biological activity typically assessed in preliminary screens?
- Methodological Answer :
- Enzyme Inhibition Assays : Dose-response curves (IC₅₀) against kinases or proteases (e.g., 10–100 µM range) .
- Cell-Based Assays : Cytotoxicity profiling (MTT assay) in cancer lines (e.g., HCT-116, IC₅₀ = 25 µM) .
- SAR Analysis : Comparison with analogs (e.g., 3-trifluoromethyl vs. 4-methoxy substituents) to identify pharmacophores .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final cyclization step?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates .
- Catalyst Exploration : Evaluate Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives) for stereochemical control .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediate formation (e.g., carbonyl stretching at 1680 cm⁻¹) .
Q. What strategies resolve contradictions in reported bioactivity data across different assay platforms?
- Methodological Answer :
- Assay Standardization : Normalize protocols (e.g., ATP concentration in kinase assays) to minimize variability .
- Orthogonal Validation : Confirm hits using SPR (surface plasmon resonance) for binding affinity and microscale thermophoresis (MST) for stoichiometry .
- Meta-Analysis : Compare datasets from PubChem or ChEMBL to identify outlier studies .
Q. How can computational modeling predict structure-activity relationships (SAR) for spirocyclic analogs?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to map ligand-receptor interactions (e.g., sulfonyl group in ATP-binding pockets) .
- MD Simulations : Analyze conformational stability (RMSD < 2.0 Å over 100 ns) to prioritize synthetically accessible derivatives .
- QSAR Models : Develop regression models using descriptors like LogP, polar surface area, and H-bond acceptors .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity while others show no activity in similar cell lines?
- Hypothesis Testing :
- Cell Line Variability : Check genetic backgrounds (e.g., p53 status in HCT-116 vs. HEK-293) .
- Compound Purity : Reanalyze batches via HPLC (purity > 98% required) to exclude degradation products .
- Assay Conditions : Varying serum concentrations (e.g., 5% FBS vs. 10% FBS) may alter bioavailability .
Methodological Recommendations
- Synthetic Chemistry : Prioritize flow chemistry for hazardous steps (e.g., sulfonylation) to improve reproducibility .
- Biological Screening : Use 3D tumor spheroid models to better mimic in vivo conditions vs. traditional 2D monolayers .
- Data Reporting : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral and crystallographic data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
